4-Chloro-N-(cyclohexylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

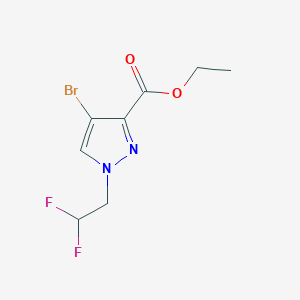

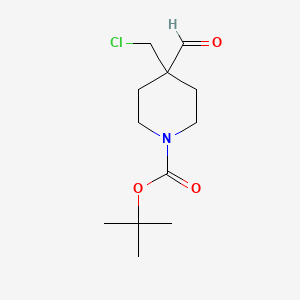

4-Chloro-N-(cyclohexylmethyl)aniline is a chemical compound with the CAS Number: 127660-89-3 . It has a molecular weight of 223.75 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C13H18ClN . The InChI code for this compound is 1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.75 . The compound should be stored at ambient temperature under argon .Applications De Recherche Scientifique

Photostability and Reactivity Studies

- Photostability and Photoheterolysis : 4-Chloroaniline and its derivatives demonstrate unique behaviors under light exposure. In nonpolar media like cyclohexane, they remain photostable, but in polar media, they undergo efficient photoheterolysis. This process results in the formation of phenyl cations, which further react to form various compounds, depending on the solvent properties (Guizzardi et al., 2001).

Synthesis and Chemical Reactions

Synthesis of 3H-Chlorohexidine Dihydrochloride : This compound is synthesized using 4-chloroaniline derivatives. The process involves condensation with dicyandiamide, leading to the formation of 3H-Chlorohexidine Dihydrochloride, a compound of interest in various applications (Drahowzal & Wiesinger, 1978).

Catalytic Hydrodechlorination and Hydrodenitrogenation : The catalytic behavior of 4-chloroaniline derivatives in water under ambient conditions is studied. These compounds participate in reactions leading to the complete dechlorination of 4-chloronitrobenzene, showcasing their potential in environmental applications (Pizarro et al., 2014).

Nonlinear Optical Materials : Aniline derivatives, including 4-chloro variants, show potential as nonlinear optical (NLO) materials. Their vibrational analysis and electronic structure have been studied to understand their suitability for NLO applications (Revathi et al., 2017).

Environmental Applications

Electrochemical Wastewater Treatment : Research on the electrochemical degradation of aniline and its chloro derivatives in wastewater treatment shows promising results. These compounds undergo decomposition, reducing pollution and environmental impact (Brillas et al., 1995).

Corrosion Inhibition in Industrial Applications : Aniline derivatives, including chloro variants, have been studied as corrosion inhibitors in different acidic mediums. Their adsorption on metal surfaces and efficiency in preventing corrosion highlight their potential in industrial settings (Daoud et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-N-(cyclohexylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTJFQASRVCXBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

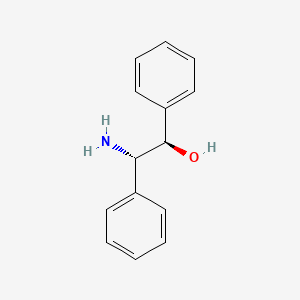

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)

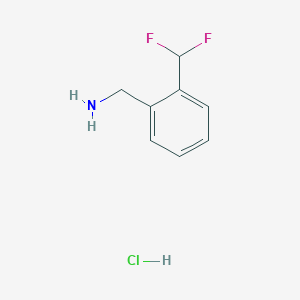

![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)

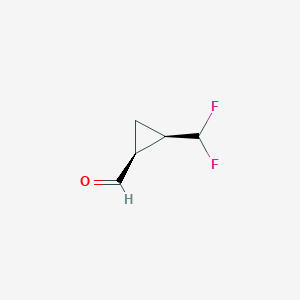

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)

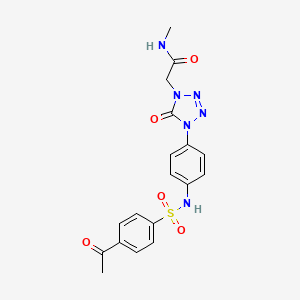

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)